6-Bromo-2-(3-butoxyphenyl)quinoline-4-carboxylate
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Overview
Description
Preparation Methods
The synthesis of 6-Bromo-2-(3-butoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve optimizing these conditions for higher yields and purity .
Chemical Reactions Analysis
6-Bromo-2-(3-butoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-2-(3-butoxyphenyl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-butoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. Quinoline derivatives often act by inhibiting enzymes or interfering with DNA replication in microorganisms. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2-(3-butoxyphenyl)quinoline-4-carboxylate include:
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: This compound has a similar structure but with an isobutoxy group instead of a butoxy group.
2-Hydroxyquinoline-4-carboxylic acid derivatives: These compounds have hydroxyl groups and are known for their antioxidant properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H17BrNO3- |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
6-bromo-2-(3-butoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H18BrNO3/c1-2-3-9-25-15-6-4-5-13(10-15)19-12-17(20(23)24)16-11-14(21)7-8-18(16)22-19/h4-8,10-12H,2-3,9H2,1H3,(H,23,24)/p-1 |
InChI Key |
WLKPBWPOPHXTCY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-] |
Origin of Product |
United States |
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